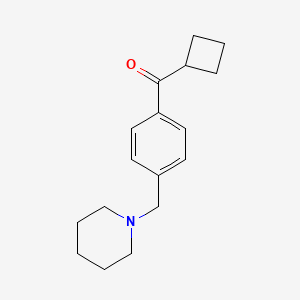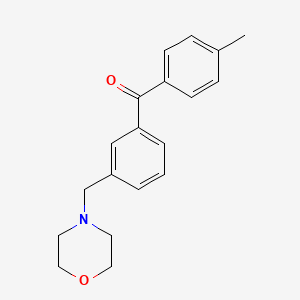
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde” is a derivative of 1,5-benzodioxepine, which is a type of organic compound consisting of a benzene ring fused to a seven-membered ring containing two oxygen atoms . The “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)” part of the name suggests that the compound has a benzodioxepine ring attached to the 4-position of a benzene ring . The “benzenecarbaldehyde” part of the name indicates that there is an aldehyde group (-CHO) attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde” can be inferred from its name. It likely has a benzene ring attached to a seven-membered ring containing two oxygen atoms (a benzodioxepine ring). The benzodioxepine ring is attached at the 4-position of the benzene ring. There is also an aldehyde group (-CHO) attached to the benzene ring .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde and its derivatives play a significant role in organic synthesis. For instance, 2H-1,5-Benzodioxepin-3(4H)-one, a key intermediate in synthesizing these derivatives, shows interesting biological properties, such as being a class of β-adrenergic stimulants with bronchial dilator activity. It's also notable in the synthesis of antifungal strobilurins (Damez, Labrosse, Lhoste, & Sinou, 2001).
Conformational Analysis
- The molecular conformation of derivatives, such as 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid, has been studied using X-ray diffraction methods, revealing a skew (twisted half-chair) conformation (Steward, Hoyes, & Prichard, 1973).
Application in Cancer Research
- Derivatives of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde have shown potential in cancer research. For example, certain compounds containing the 5-fluorouracil moiety and benzodioxepin ring demonstrated significant anti-proliferative activities and apoptosis induction in breast cancer cells (Saniger, Campos, Entrena, Marchal, Súarez, Aránega, Choquesillo, Niclós, Gallo, & Espinosa, 2003).
Antifungal and Anticancer Potential
- Some derivatives, such as those used in the synthesis of novel 1-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)uracil and related compounds, have been explored for their anticarcinogenic potential against cancer cell lines like MCF-7 (Núñez, Pavani, Díaz-Gavilán, Rodríguez-Serrano, Gómez-Vidal, Marchal, Aránega, Gallo, Espinosa, & Campos, 2006).
Aldose Reductase Inhibition
- Thiazole-based compounds, involving 3,4-dihydro-2H-1,5-benzodioxepin derivatives, have been synthesized and shown to inhibit aldose reductase effectively, a key enzyme in the polyol pathway involved in diabetic complications (Sever, Altıntop, Demir, Çiftçi, Beydemir, & Özdemir, 2020).
Orientations Futures
The future directions for research on “4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarbaldehyde” would depend on its potential applications. If it has biological activity, it could be studied for potential therapeutic uses. If it has unique chemical properties, it could be studied for potential uses in chemical synthesis or materials science .
Propriétés
IUPAC Name |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-11-12-2-4-13(5-3-12)14-6-7-15-16(10-14)19-9-1-8-18-15/h2-7,10-11H,1,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXJQHDUKKRJTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C=O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001215882 |
Source


|
| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |
CAS RN |
952182-92-2 |
Source


|
| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001215882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)
![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)
![Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1324837.png)
![Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1324841.png)
![Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1324842.png)
![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)
![Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1324844.png)




